N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride
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Overview
Description
N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride is a chemical compound that features a benzyl group substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler analog with similar reactivity but lacking the ethylenediamine moiety.
4-Fluorobenzyl chloride: Another related compound used in similar synthetic applications.
4-Fluorobenzyl alcohol: A hydroxylated analog with different chemical properties.
Uniqueness
N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride is unique due to the presence of both the fluorobenzyl and ethylenediamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2.2ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;;/h1-4,12H,5-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPZFFZRIRWJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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